molecular formula C8H6ClF3 B057552 4-(Trifluoromethyl)benzyl chloride CAS No. 939-99-1

4-(Trifluoromethyl)benzyl chloride

Cat. No. B057552
CAS RN: 939-99-1
M. Wt: 194.58 g/mol
InChI Key: MCHDHQVROPEJJT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzyl chloride is a chemical compound of significant interest in organic synthesis and chemical research due to its versatile reactivity and utility as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features, including the trifluoromethyl group, impart distinctive physical and chemical properties that make it a valuable substrate in organic chemistry.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzyl chloride and related compounds involves various strategies, including phase transfer catalysis. For example, benzyl triethyl ammonium chloride has been utilized as an effective phase transfer catalyst in synthesizing complex organic molecules under specific reaction conditions, such as oxidation with potassium permanganate in alkaline conditions (Lu, 2014).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzyl chloride and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Detailed structural characterization reveals the arrangement of atoms and the geometric configuration, which are crucial for understanding the reactivity and interactions of the molecule (Bosch & Barnes, 2001).

Chemical Reactions and Properties

The reactivity of 4-(Trifluoromethyl)benzyl chloride includes its participation in various chemical reactions, such as the formation of organocobalt complexes through electrochemical reduction. These reactions are catalyzed by specific catalysts like Co(salen), leading to the formation of organometallic compounds with unique properties and applications in organic synthesis (Isse, Gennaro, & Vianello, 1998).

Scientific Research Applications

  • Electrochemical Reduction : It's used in the study of electrochemical reduction catalyzed by Co(salen), exploring mechanisms and applications in organic synthesis and electrochemistry (Isse, Gennaro, & Vianello, 1998).

  • Phase Transfer Catalysis : In the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid, it serves as a useful reagent, showcasing its role in organic synthesis and phase transfer catalysis (Zhaole Lu, 2014).

  • Trifluoromethylation : It's used in copper-catalyzed nucleophilic trifluoromethylation reactions, indicating its importance in the synthesis of trifluoromethylated compounds, a key area in medicinal chemistry (Miyake et al., 2014).

  • Electrocarboxylation : This chemical plays a role in the electrocatalytic carboxylation studies, which is crucial for the development of new synthetic methodologies in organic chemistry (Chung, Guo, Wong, & Lau, 2000).

  • High Voltage Battery Research : It has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries, indicating its significance in energy storage and battery technology (Huang et al., 2014).

  • Nanoparticle Functionalization : This compound is used in the functionalization of magnetic nanoparticles for the extraction of perfluorinated compounds, highlighting its role in analytical chemistry and materials science (Yan et al., 2015).

Safety And Hazards

This compound is moisture sensitive and contact with water liberates toxic gas . It is incompatible with water, bases, alcohol, and oxidizing agents . It is also combustible and causes severe skin burns and eye damage .

properties

IUPAC Name

1-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHDHQVROPEJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239870
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzyl chloride

CAS RN

939-99-1
Record name p-Trifluoromethylbenzyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trifluoromethylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20239870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzyl chloride
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Synthesis routes and methods

Procedure details

Thionyl chloride (15.0 g) was added to 4-(trifluoromethyl)benzenemethanol (15.0 g) over 30 min. The mixture was heated at reflux for 2 hr and then evaporated. The residue was distilled to afford the product as a colourless liquid b.p. 88°-92°/14 mm (11.0 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
RL Milde - 1949 - search.proquest.com
Part 1. THE PREPARATION ANDPROPERTIES OF SOME FLUORINECONTAINING QUATERNARYAMEvIONIUMCOMPOUNDS............................... i Part 2. A STUDYOF THE …
Number of citations: 2 search.proquest.com
AA Isse, A Gennaro, E Vianello - Journal of Electroanalytical Chemistry, 1998 - Elsevier
The electrochemical reduction of benzyl and 4-(trifluoromethyl)benzyl chlorides catalysed by Co(salen) (H 2 salen, N,N′-bis(salicylidene)-ethane-1,2-diamine) was studied in …
Number of citations: 87 www.sciencedirect.com
MD Altıntop, AS Gurkan‐Alp, Y Özkay… - Archiv der …, 2013 - Wiley Online Library
In the present paper, a novel series of dithiocarbamates was synthesized via the treatment of 4‐(trifluoromethyl)benzyl chloride with appropriate sodium salts of N,N‐disubstituted …
Number of citations: 29 onlinelibrary.wiley.com
WH Chung, P Guo, KY Wong, CP Lau - Journal of Electroanalytical …, 2000 - Elsevier
The electrocatalytic carboxylation of 4-(trifluoromethyl)benzyl chloride, 4-methoxybenzyl chloride and diphenylmethyl chloride in N,N-dimethylformamide (DMF) by [Co(dobpy)] (dobpy=6…
Number of citations: 25 www.sciencedirect.com
R Yadla - researchgate.net
www.derpharmachemica.com t Available online a ISSN 0975-413X 136 www.scholarsresearchlibrary.com Synthesis and biological evalua Page 1 www.derpharmachemica.com t …
Number of citations: 2 www.researchgate.net
Z Yu, L Xinlei, W Weiwei, G Rui, M Wang - Synthesis, 2018 - thieme-connect.com
4-(2,2-Difluoroethylamino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones were regioselectively synthesized via C-3 alkylation of 4-(2,2-difluoroethylamino)-5,5-disubstituted …
Number of citations: 13 www.thieme-connect.com
L Szabó, S Imanishi, N Kawashima, R Hoshino… - RSC …, 2018 - pubs.rsc.org
Interfacial interactions governing the interfacial adhesion between cellulose propionate and carbon fibre surface are placed under scrutiny to pave the way towards the development of …
Number of citations: 13 pubs.rsc.org
N Nithiyananthan - 2014 - yorkspace.library.yorku.ca
… Since the 4-trifluoromethyl benzyl chloride showed some potential (46% coupled product; Table 6), as opposed to no coupled product, we chose this as the model substrate to optimize …
Number of citations: 3 yorkspace.library.yorku.ca
V Bobba, Y Li, M Afrin, R Dano, W Zhang, B Li… - Bioorganic & Medicinal …, 2022 - Elsevier
… )benzamide hydrochloride (9): 4-trifluoromethyl benzyl chloride is used as R 1 and 3,5-di-… -bis(trifluoromethyl)benzamide (10): 4-trifluoromethyl benzyl chloride is used as R 1 and 2,4-…
Number of citations: 2 www.sciencedirect.com
MB Saporovskaya, VE Boiko, VL Don… - Online journal “Fluorine … - en.notes.fluorine1.ru
Chloromethylation of a number of polyfluoroaromatic compounds is described, including 2, 3, 5, 6-tetrafluorobenzene to produce both mono-and bis-chloromethylation products …
Number of citations: 2 en.notes.fluorine1.ru

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